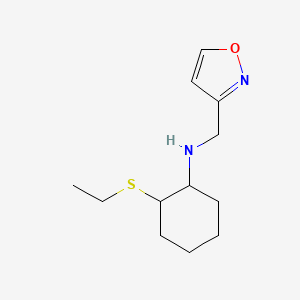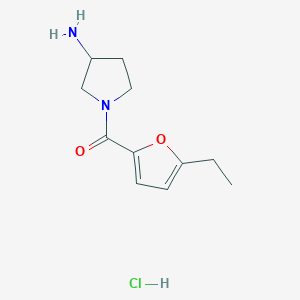
N-(3-methoxyphenyl)-1-(6-methylsulfanylpyridazin-3-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-1-(6-methylsulfanylpyridazin-3-yl)piperidin-4-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to exhibit unique biochemical and physiological effects, making it an attractive candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-1-(6-methylsulfanylpyridazin-3-yl)piperidin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-1-(6-methylsulfanylpyridazin-3-yl)piperidin-4-amine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxyphenyl)-1-(6-methylsulfanylpyridazin-3-yl)piperidin-4-amine in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects. This makes it an attractive candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for the research on N-(3-methoxyphenyl)-1-(6-methylsulfanylpyridazin-3-yl)piperidin-4-amine. One possible direction is to explore its potential as a therapeutic agent for the treatment of pain and inflammation. Another direction is to investigate its antitumor activity and explore its potential for the development of new cancer therapies. Additionally, further research could be conducted to elucidate the exact mechanism of action of this compound and to explore its potential for the treatment of other diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-1-(6-methylsulfanylpyridazin-3-yl)piperidin-4-amine involves the reaction of 3-methoxyphenylhydrazine with 6-methylsulfanylpyridazine-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-1-(6-methylsulfanylpyridazin-3-yl)piperidin-4-amine has potential applications in various scientific research studies. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been shown to possess antitumor activity, which could be explored for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-1-(6-methylsulfanylpyridazin-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-22-15-5-3-4-14(12-15)18-13-8-10-21(11-9-13)16-6-7-17(23-2)20-19-16/h3-7,12-13,18H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXRNEFJTTYQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCN(CC2)C3=NN=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1-(6-methylsulfanylpyridazin-3-yl)piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7633767.png)
![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)
![(E)-4-(dimethylamino)-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-enamide](/img/structure/B7633776.png)

![1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea](/img/structure/B7633785.png)
![7-[(1-methylbenzimidazol-2-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7633800.png)
![5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one](/img/structure/B7633803.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]-1-(1-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7633810.png)
![1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone](/img/structure/B7633817.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine](/img/structure/B7633822.png)
![1-(cyclopropanecarbonyl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]piperidine-3-carboxamide](/img/structure/B7633847.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-naphthalen-1-yloxyethyl)urea](/img/structure/B7633849.png)
![4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7633857.png)